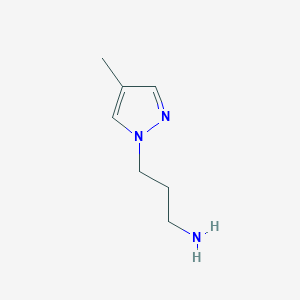
4-(2,4-二氯苯基)嘧啶-2-胺
描述
4-(2,4-Dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the class of phenylpyrimidines It consists of a pyrimidine ring substituted with a 2,4-dichlorophenyl group at the 4-position and an amino group at the 2-position
科学研究应用
4-(2,4-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Industry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known to interact with its target, the heat shock protein hsp 90-alpha . The interaction between the compound and its target may result in changes in the protein’s function, potentially influencing cell cycle control and signal transduction .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to cell cycle control and signal transduction
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with the Heat shock protein HSP 90-alpha, it is likely that it influences cell cycle control and signal transduction
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
This compound represents an interesting area for future research given its interaction with the Heat shock protein HSP 90-alpha .
生化分析
Biochemical Properties
4-(2,4-Dichlorophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with heat shock protein 90-alpha, a molecular chaperone involved in the maturation and regulation of target proteins essential for cell cycle control and signal transduction . This interaction can influence the stability and function of client proteins, thereby affecting various cellular processes.
Cellular Effects
The effects of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine on cells are multifaceted. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to heat shock protein 90-alpha, 4-(2,4-Dichlorophenyl)pyrimidin-2-amine can modulate the activity of proteins involved in these pathways, leading to alterations in cell function . This compound may also affect the expression of genes regulated by heat shock protein 90-alpha, thereby influencing cellular responses to stress and other stimuli.
Molecular Mechanism
At the molecular level, 4-(2,4-Dichlorophenyl)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. Its interaction with heat shock protein 90-alpha involves binding to the protein’s active site, inhibiting its chaperone activity . This inhibition can lead to the destabilization and degradation of client proteins, ultimately affecting cellular processes such as cell cycle progression and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(2,4-Dichlorophenyl)pyrimidin-2-amine remains stable under specific conditions, allowing for sustained interactions with target proteins . Prolonged exposure may lead to degradation, reducing its efficacy and altering its impact on cells.
Dosage Effects in Animal Models
The effects of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating protein activity and cellular processes. Higher doses can lead to toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is crucial for its potential therapeutic applications.
Metabolic Pathways
4-(2,4-Dichlorophenyl)pyrimidin-2-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and efficacy, with potential impacts on metabolic flux and metabolite levels . Identifying the enzymes and pathways involved in its metabolism is essential for understanding its pharmacokinetics and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the mechanisms of transport and distribution is crucial for predicting the compound’s effects in different cellular and tissue contexts.
Subcellular Localization
4-(2,4-Dichlorophenyl)pyrimidin-2-amine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrile group is converted to an amidine intermediate, followed by cyclization to form the pyrimidine ring.
Reaction Conditions:
Reagents: 2,4-dichlorobenzonitrile, guanidine hydrochloride
Solvent: Ethanol
Catalyst: Sodium ethoxide
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
4-(2,4-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Substituted phenylpyrimidines
相似化合物的比较
Similar Compounds
- 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
- 4-(2,4-Dichlorophenyl)-2-pyrimidinamine
Uniqueness
4-(2,4-Dichlorophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to certain biological targets, making it a valuable scaffold for drug development.
属性
IUPAC Name |
4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPBSILLIMQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406418 | |
| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828273-03-6 | |
| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)


